Cas no 2227711-25-1 (methyl (3S)-3-hydroxy-3-(2-hydroxy-3-methoxyphenyl)propanoate)

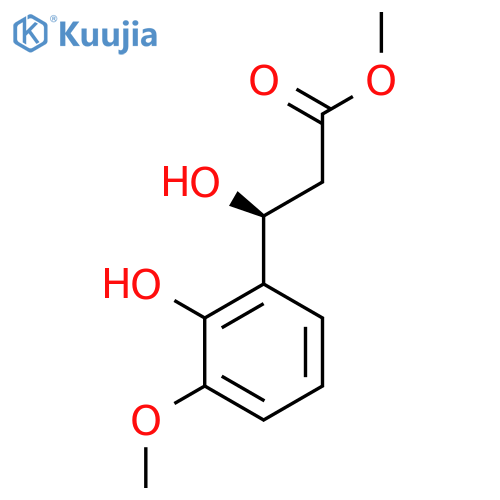

2227711-25-1 structure

商品名:methyl (3S)-3-hydroxy-3-(2-hydroxy-3-methoxyphenyl)propanoate

methyl (3S)-3-hydroxy-3-(2-hydroxy-3-methoxyphenyl)propanoate 化学的及び物理的性質

名前と識別子

-

- EN300-1796265

- methyl (3S)-3-hydroxy-3-(2-hydroxy-3-methoxyphenyl)propanoate

- 2227711-25-1

-

- インチ: 1S/C11H14O5/c1-15-9-5-3-4-7(11(9)14)8(12)6-10(13)16-2/h3-5,8,12,14H,6H2,1-2H3/t8-/m0/s1

- InChIKey: UAZXTFBZGKJRIC-QMMMGPOBSA-N

- ほほえんだ: O[C@@H](CC(=O)OC)C1C=CC=C(C=1O)OC

計算された属性

- せいみつぶんしりょう: 226.08412354g/mol

- どういたいしつりょう: 226.08412354g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 76Ų

methyl (3S)-3-hydroxy-3-(2-hydroxy-3-methoxyphenyl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1796265-0.5g |

methyl (3S)-3-hydroxy-3-(2-hydroxy-3-methoxyphenyl)propanoate |

2227711-25-1 | 0.5g |

$1619.0 | 2023-09-19 | ||

| Enamine | EN300-1796265-2.5g |

methyl (3S)-3-hydroxy-3-(2-hydroxy-3-methoxyphenyl)propanoate |

2227711-25-1 | 2.5g |

$3304.0 | 2023-09-19 | ||

| Enamine | EN300-1796265-5g |

methyl (3S)-3-hydroxy-3-(2-hydroxy-3-methoxyphenyl)propanoate |

2227711-25-1 | 5g |

$4890.0 | 2023-09-19 | ||

| Enamine | EN300-1796265-10g |

methyl (3S)-3-hydroxy-3-(2-hydroxy-3-methoxyphenyl)propanoate |

2227711-25-1 | 10g |

$7250.0 | 2023-09-19 | ||

| Enamine | EN300-1796265-10.0g |

methyl (3S)-3-hydroxy-3-(2-hydroxy-3-methoxyphenyl)propanoate |

2227711-25-1 | 10g |

$7250.0 | 2023-06-02 | ||

| Enamine | EN300-1796265-5.0g |

methyl (3S)-3-hydroxy-3-(2-hydroxy-3-methoxyphenyl)propanoate |

2227711-25-1 | 5g |

$4890.0 | 2023-06-02 | ||

| Enamine | EN300-1796265-0.05g |

methyl (3S)-3-hydroxy-3-(2-hydroxy-3-methoxyphenyl)propanoate |

2227711-25-1 | 0.05g |

$1417.0 | 2023-09-19 | ||

| Enamine | EN300-1796265-0.1g |

methyl (3S)-3-hydroxy-3-(2-hydroxy-3-methoxyphenyl)propanoate |

2227711-25-1 | 0.1g |

$1484.0 | 2023-09-19 | ||

| Enamine | EN300-1796265-0.25g |

methyl (3S)-3-hydroxy-3-(2-hydroxy-3-methoxyphenyl)propanoate |

2227711-25-1 | 0.25g |

$1551.0 | 2023-09-19 | ||

| Enamine | EN300-1796265-1.0g |

methyl (3S)-3-hydroxy-3-(2-hydroxy-3-methoxyphenyl)propanoate |

2227711-25-1 | 1g |

$1686.0 | 2023-06-02 |

methyl (3S)-3-hydroxy-3-(2-hydroxy-3-methoxyphenyl)propanoate 関連文献

-

1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

2227711-25-1 (methyl (3S)-3-hydroxy-3-(2-hydroxy-3-methoxyphenyl)propanoate) 関連製品

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬